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molecular formula C6H10Cl2N2O B048997 2,4-Diaminophenol dihydrochloride CAS No. 137-09-7

2,4-Diaminophenol dihydrochloride

Cat. No. B048997
M. Wt: 197.06 g/mol
InChI Key: KQEIJFWAXDQUPR-UHFFFAOYSA-N
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Patent
US04323708

Procedure details

Into the reactor described in the foregoing Example 7 there are charged 200 ml of a 4% aqueous solution of hydrochloric acid and 4 g of 2,4-dinitrophenol are added thereto. Hydrogen is continuously introduced inside the chamber under the pressure of 1 atm at the rate of 15 ml/min. The reactor is heated to the temperature of 50° C. and hydrogenation is conducted at this temperature for 1.5 hours. After cooling and precipitation with a 37% hydrochloric acid there are obtained 3.9 g of 2,4-diaminophenol dihydrochloride which corresponds to 91.5% as calculated for the starting 2,4-dinitrophenol.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[N+:2]([C:5]1[CH:10]=[C:9]([N+:11]([O-])=O)[CH:8]=[CH:7][C:6]=1[OH:14])([O-])=O.[H][H]>>[ClH:1].[ClH:1].[NH2:2][C:5]1[CH:10]=[C:9]([NH2:11])[CH:8]=[CH:7][C:6]=1[OH:14] |f:3.4.5|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
precipitation with a 37% hydrochloric acid

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
Cl.Cl.NC1=C(C=CC(=C1)N)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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